2-Acetyl-pyrrolidine hydrochloride

Descripción general

Descripción

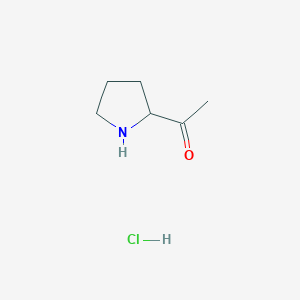

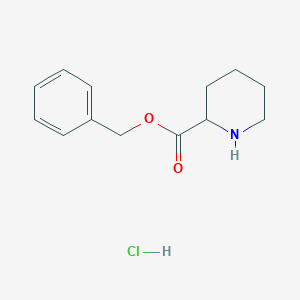

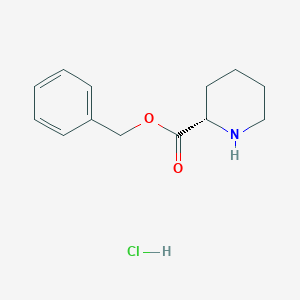

2-Acetyl-pyrrolidine Hydrochloride, also known as 2-AP, is an organic compound with the chemical formula C7H12ClNO. It is a white solid . The IUPAC name for this compound is 1-[(2R)-2-pyrrolidinyl]ethanone hydrochloride .

Synthesis Analysis

Pyrrolidines, pyrrolidine-alkaloids, and pyrrolidine-based hybrid molecules are present in many natural products and pharmacologically important agents . They are utilized as intermediates in drug research and development (R&D) studies for the development of molecules that could be new drug candidates .Molecular Structure Analysis

The molecular weight of 2-Acetyl-pyrrolidine Hydrochloride is 149.62 g/mol . The linear formula of this compound is C6H12ClNO . The InChI key for this compound is VNSSFNJTIIFRGD-FYZOBXCZSA-N .Chemical Reactions Analysis

Pyrrolidine derivatives have been synthesized and evaluated for their antimicrobial activities . Antibacterial activity studies were performed against some Gram-negative (E. coli and P. aeruginosa) and Gram-positive (S. aureus and B. subtilis) bacterial strains .Physical And Chemical Properties Analysis

2-Acetyl-pyrrolidine Hydrochloride is a white solid . The molecular weight of this compound is 149.62 g/mol .Aplicaciones Científicas De Investigación

-

Pyrrolidine in Material Science

- Application Summary : Pyrrolidine and its derivatives have found applications in material science . They are used as synthetic intermediates in the production of many materials .

- Methods of Application : The synthesis of pyrroles often involves traditional methods such as the Hantzsch pyrrole synthesis, van Leusen, Knorr, and Paal–Knorr pyrrole synthesis .

- Results or Outcomes : The use of pyrrolidine in material science has led to the development of a variety of materials with diverse properties .

-

Pyrrolidine in Pharmaceutical Applications

- Application Summary : Pyrrolidine and its derivatives, including 2-Acetyl-pyrrolidine, are used in the synthesis of biologically active compounds . These compounds have tremendous biological activities and pharmaceutical applications .

- Methods of Application : The synthesis of these bioactive molecules often involves the use of different cyclic or acyclic precursors . The functionalization of preformed pyrrolidine rings, such as proline derivatives, is also common .

- Results or Outcomes : The introduction of heteroatomic fragments in these molecules has led to the modification of physicochemical parameters and the achievement of the best ADME/Tox results for drug candidates .

-

Pyrrolidine in Natural Products Synthesis

- Application Summary : Pyrrolidine and its derivatives are used as synthetic intermediates in many natural products synthesis .

- Methods of Application : The synthesis of pyrroles often involves traditional methods such as the Hantzsch pyrrole synthesis, van Leusen, Knorr, and Paal–Knorr pyrrole synthesis .

- Results or Outcomes : The use of pyrrolidine in natural products synthesis has led to the development of a variety of natural products with diverse properties .

-

- Application Summary : Substituted chiral pyrrolidines represent one of the most common heterocyclic structural motifs that are present in biologically active natural and synthetic compounds . This scaffold also plays a crucial role as a building block in organic synthesis and it characterizes the structure of many ligands .

- Methods of Application : The substituted sulfamide moiety was linked to the pyrrolidine scaffold of (S)-tert-butyl-2-(aminomethyl)pyrrolidine-1-carboxylate, exploiting two similar synthetic pathways, both starting from catechol sulfate and characterized by a reversed order of the synthetic steps .

- Results or Outcomes : The use of pyrrolidine in ligand design has led to the development of a variety of ligands with diverse properties .

Safety And Hazards

When handling 2-Acetyl-pyrrolidine Hydrochloride, it is recommended to wash face, hands, and any exposed skin thoroughly after handling . It should not be eaten, drunk, or smoked when using this product . It should be used only outdoors or in a well-ventilated area . It is also recommended to avoid breathing dust/fume/gas/mist/vapors/spray . Protective gloves, protective clothing, eye protection, and face protection should be worn .

Direcciones Futuras

Pyrrolidines, pyrrolidine-alkaloids, and pyrrolidine-based hybrid molecules are present in many natural products and pharmacologically important agents . Their key roles in pharmacotherapy make them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . This suggests that there is potential for future research and development in this area.

Propiedades

IUPAC Name |

1-pyrrolidin-2-ylethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c1-5(8)6-3-2-4-7-6;/h6-7H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSSFNJTIIFRGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetyl-pyrrolidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7,9-dimethyl-7,9-dihydro-8H-purin-8-one](/img/structure/B1375327.png)

![2-(Bromomethyl)-5,8-dioxaspiro[3.4]octane](/img/structure/B1375329.png)

![4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1375335.png)

![7-Bromo-2-chlorobenzo[D]thiazole](/img/structure/B1375345.png)

![Tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1375346.png)

![6-Bromo-2-chloroimidazo[1,2-A]pyridine](/img/structure/B1375350.png)